molecular formula C20H23N3O4 B4112863 N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide

N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide

Cat. No. B4112863
M. Wt: 369.4 g/mol
InChI Key: VZOWDXXBMKYQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MNPA is a small molecule that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide has also been shown to inhibit the activity of certain receptors in the brain, which may be involved in the development of neurological disorders.
Biochemical and Physiological Effects:
N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory disorders such as arthritis. N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide has also been shown to have anti-cancer properties, which may make it useful in the treatment of cancer. Additionally, N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide has been shown to have anti-viral properties, which may make it useful in the treatment of viral infections.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide is that it is a small molecule, which makes it easier to synthesize and study in the laboratory. Additionally, N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide has been shown to exhibit a range of biochemical and physiological effects, which makes it a promising candidate for further research. However, one of the limitations of N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide is that its mechanism of action is not fully understood, which makes it difficult to develop drugs based on this compound.

Future Directions

There are several future directions for research on N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide. One area of research is to further investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is to investigate its potential as a treatment for viral infections. Additionally, further research is needed to better understand the mechanism of action of N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide, which may lead to the development of more effective drugs based on this compound.
Conclusion:
In conclusion, N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. While there are still limitations to the use of N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide in drug development, its potential as a treatment for a range of disorders makes it an exciting area of research for scientists.

Scientific Research Applications

N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide has also been investigated for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[2-(4-methylpiperidin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-15-10-12-22(13-11-15)19-5-3-2-4-18(19)21-20(24)14-27-17-8-6-16(7-9-17)23(25)26/h2-9,15H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOWDXXBMKYQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methylpiperidin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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